P60c-src 底物 II,磷酸化铵

描述

Identification and Characterization of Substrates

The protein pp60c-src, a tyrosine kinase, plays a significant role in cellular signaling pathways, particularly in response to growth factors like epidermal growth factor (EGF) and platelet-derived growth factor (PDGF). A study identified a 75-kDa protein (p75) as a substrate of pp60c-src, which is phosphorylated upon EGF treatment. This phosphorylation occurs rapidly and is sustained, indicating its potential role in both early and late cellular responses to EGF. The phosphorylation of p75 is also influenced by the overexpression of c-src and is sensitive to the type of c-src expressed, whether it is the wild-type or a mutated form. The localization of p75 in the cell suggests its association with the cytoskeleton and its colocalization with pp60c-src at the plasma membrane and perinuclear region, hinting at a direct interaction between p75 and pp60c-src .

Synthesis Analysis of Inhibitors

In the quest to develop inhibitors for pp60c-src, cyclic decapeptides have been synthesized and tested for their ability to inhibit the kinase activity of pp60c-src. The study focused on the substrate binding and phosphorylation determinants, leading to the discovery that certain analogs, such as 4-carboxyphenylalanine (4-Cpa) and phosphotyrosine, significantly increase the potency of these peptides as inhibitors. These findings suggest that the peptides bind to a positively charged area near the phosphate transfer region of Src's active site, which is distinct from the tyrosine-binding pocket. The high affinity and selectivity of these peptides for Src over other kinases underscore their potential as therapeutic agents .

Molecular Structure Analysis of Autophosphorylation

The molecular structure and autophosphorylation mechanism of p60c-src have been explored through the creation of various c-src mutants. These mutants either lack the ability to donate phosphate or lack phosphorylation sites. The intermolecular phosphorylation of p60c-src at specific tyrosine residues, Tyr-416 and Tyr-527, was observed, suggesting a mechanism for potential positive or negative autoregulation of the kinase activity. This autophosphorylation could have significant implications for the regulation of p60c-src in cellular contexts .

Chemical Reactions Analysis of Substrate Recognition

The catalytic domain of pp60c-src has been shown to phosphorylate a variety of peptide substrates with varying efficiencies. The study compared the phosphorylation efficiency of different peptides and the binding affinity of their phosphorylated forms to the Src-homology 2 (SH2) domain of pp60c-src. It was found that while the catalytic domain phosphorylates substrates recognized by the SH2 domain, the determinants for substrate recognition by the catalytic domain and the SH2 domain are overlapping but not identical. This differential recognition is crucial for understanding the specificity of pp60c-src in phosphorylating its substrates and the subsequent binding of these phosphorylated substrates to the SH2 domain .

Physical and Chemical Properties Analysis

The physical and chemical properties of pp60c-src and its substrates are intricately linked to their function. The phosphorylation state of substrates like p75 affects their interaction with other cellular components and their localization within the cell. The ability of synthetic peptides to inhibit pp60c-src by mimicking its substrates' properties provides insights into the kinase's active site and its substrate recognition patterns. The intermolecular autophosphorylation of p60c-src suggests a dynamic regulation of its kinase activity, which is influenced by the physical proximity of its molecules and their phosphorylation states .

科学研究应用

1. 构效关系研究

研究探索了肽作为 p60c-src 底物的构效关系,p60c-src 是一种蛋白酪氨酸激酶。肽 YIYGSFK 被确定为一种有效的底物,并分析了其类似物以了解作为底物活性的关键元素。关键发现包括底物活性需要在第 2 位有疏水性 l-氨基酸,在第 7 位有碱性氨基酸。第 3 位的 l-酪氨酸残基对磷酸化至关重要,并表现出立体特异性 (Lou 等,2004).

2. 蛋白磷酸化的电化学检测

已经开发了基于金纳米粒子的电化学方法来检测蛋白质磷酸化。该技术涉及用金纳米粒子标记特定的磷酸化事件,然后进行电化学检测,从而能够监测激酶活性和底物相互作用 (Kerman 等,2007).

3. 组合肽库筛选

组合肽库筛选已被用于识别 p60c-src 蛋白酪氨酸激酶的新型肽底物。这种方法导致了发现类似于 GIYWHHY 的肽,其显示了作为底物活性至关重要的关键残基 (Lou 等,1996).

4. 对激酶激活的见解

研究探索了 p60c-src 的抑制和解除抑制形式之间的结构差异。本研究旨在了解激酶激活时的构象变化,这对于开发靶向疗法至关重要 (Macauley & Cooper, 1989).

5. 有丝分裂特异性磷酸化

研究表明,p60c-src 经历了有丝分裂特异性磷酸化,表明在有丝分裂过程中发挥了作用。这种磷酸化是由有丝分裂特异性蛋白激酶活性介导的,突出了其在细胞分裂中的潜在作用 (Morgan 等,1989).

作用机制

Target of Action

The primary target of P60c-src Substrate II, Phosphorylated Ammonium is the tyrosine kinase pp60c-src . This kinase plays a crucial role in various cellular processes, including cell growth, differentiation, migration, and immune response .

Mode of Action

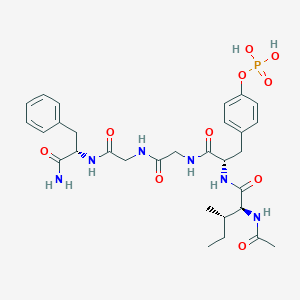

P60c-src Substrate II, Phosphorylated Ammonium is a pentapeptide substrate for the tyrosine kinase pp60c-src . It interacts with its target through a process known as protein phosphorylation , a critical post-translational modification that regulates protein function .

Biochemical Pathways

The interaction of P60c-src Substrate II, Phosphorylated Ammonium with pp60c-src affects various biochemical pathways. The phosphorylation of the substrate by the kinase can lead to the activation or deactivation of downstream signaling pathways, impacting cellular processes such as cell proliferation, differentiation, and survival .

Pharmacokinetics

Like other peptides, its bioavailability may be influenced by factors such as its size, charge, hydrophobicity, and susceptibility to enzymatic degradation .

Result of Action

The phosphorylation of P60c-src Substrate II by pp60c-src can lead to a change in the substrate’s function, potentially influencing cellular processes. For instance, the phosphorylation of certain proteins can alter their activity, localization, or interaction with other proteins, thereby affecting cell signaling .

Action Environment

The action of P60c-src Substrate II, Phosphorylated Ammonium can be influenced by various environmental factors. For example, the pH and temperature of the cellular environment can affect the stability and activity of the substrate and its target kinase . Additionally, the presence of other interacting proteins or molecules can also influence the efficacy of the substrate’s action .

属性

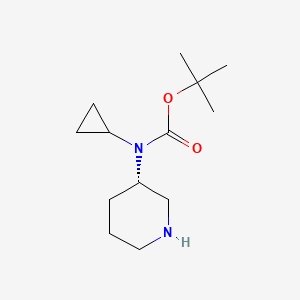

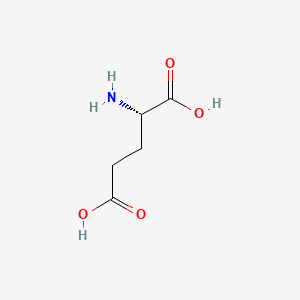

IUPAC Name |

[4-[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-[[2-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41N6O10P/c1-4-18(2)27(34-19(3)37)30(42)36-24(15-21-10-12-22(13-11-21)46-47(43,44)45)29(41)33-16-25(38)32-17-26(39)35-23(28(31)40)14-20-8-6-5-7-9-20/h5-13,18,23-24,27H,4,14-17H2,1-3H3,(H2,31,40)(H,32,38)(H,33,41)(H,34,37)(H,35,39)(H,36,42)(H2,43,44,45)/t18-,23-,24-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJRIKZUUVEMMZ-QFXLSNSZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41N6O10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 90471258 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。